molecular formula C25H32ClN3O4S B11667221 N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B11667221
M. Wt: 506.1 g/mol
InChI Key: HRUJVLYNMFZRAJ-UHFFFAOYSA-N
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Description

N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butylcyclohexylidene group, a hydrazinecarbonyl moiety, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the hydrazinecarbonyl intermediate, followed by the introduction of the tert-butylcyclohexylidene group. The final step involves the coupling of this intermediate with the benzenesulfonamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like

Properties

Molecular Formula

C25H32ClN3O4S

Molecular Weight

506.1 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-[(4-tert-butylcyclohexylidene)amino]acetamide

InChI

InChI=1S/C25H32ClN3O4S/c1-25(2,3)18-10-13-20(14-11-18)27-28-24(30)17-29(22-16-19(26)12-15-23(22)33-4)34(31,32)21-8-6-5-7-9-21/h5-9,12,15-16,18H,10-11,13-14,17H2,1-4H3,(H,28,30)

InChI Key

HRUJVLYNMFZRAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=CC=C3)CC1

Origin of Product

United States

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